molecular formula C8H8O4 B2810280 3,5-Dihydroxy-4-methoxybenzaldehyde CAS No. 29865-85-8

3,5-Dihydroxy-4-methoxybenzaldehyde

Cat. No.: B2810280
CAS No.: 29865-85-8
M. Wt: 168.148
InChI Key: UAFQVVYJCLAIGY-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products:

    Oxidation: 3,5-Dihydroxy-4-methoxybenzoic acid.

    Reduction: 3,5-Dihydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dihydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals

Comparison with Similar Compounds

    3,4-Dihydroxy-5-methoxybenzaldehyde:

    3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, making it less hydrophobic compared to 3,5-dihydroxy-4-methoxybenzaldehyde.

    4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and methoxy group make it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications .

Properties

IUPAC Name

3,5-dihydroxy-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVVYJCLAIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29865-85-8
Record name 3,5-Dihydroxy-4-methoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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